Piperidine, 2-(4-bromophenyl)-5-methoxy-, is a chemical compound characterized by its structural components: a piperidine ring substituted with a 4-bromophenyl group and a methoxy group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. The IUPAC name reflects its structure, indicating the presence of both the piperidine and the substituents.
The compound falls under the category of piperidine derivatives, which are known for their diverse biological activities. Piperidine itself is a six-membered ring containing one nitrogen atom, commonly used in the synthesis of various pharmaceuticals and agrochemicals. The specific compound can be referenced with the CAS number 769944-78-7, which provides a unique identifier for regulatory and research purposes .
The synthesis of Piperidine, 2-(4-bromophenyl)-5-methoxy-, can be achieved through multiple synthetic routes. A common method involves:
The typical reaction conditions include:
The molecular formula for Piperidine, 2-(4-bromophenyl)-5-methoxy-, is with a molecular weight of approximately 340.26 g/mol. The structure features:
This configuration contributes to its unique chemical properties and potential biological activities .
Piperidine, 2-(4-bromophenyl)-5-methoxy-, can undergo various chemical reactions:
The mechanism of action for Piperidine, 2-(4-bromophenyl)-5-methoxy-, typically involves interaction with specific biological targets such as enzymes or receptors. The presence of the bromophenyl moiety has been associated with significant anticancer activities against various human cancer cell lines. These interactions often lead to biochemical cascades resulting in apoptosis or cell cycle arrest, indicating its potential therapeutic applications .
Piperidine derivatives, including Piperidine, 2-(4-bromophenyl)-5-methoxy-, are utilized in various scientific fields:
The unique structural characteristics of this compound contribute significantly to its efficacy in these applications, highlighting its importance in ongoing research within medicinal chemistry .
Recent breakthroughs in piperidine core functionalization have enabled efficient access to 2-(4-bromophenyl)-5-methoxypiperidine scaffolds. The patented phase-transfer catalyzed N-arylation represents a significant advancement, utilizing 4-bromobromobenzene and piperidine with tetrabutylammonium bromide as catalyst and potassium tert-butoxide/sodium tert-pentoxide as base in sulfolane solvent. This method achieves 95% yield at 80-90°C within 12 hours, substantially improving on classical Buchwald-Hartwig conditions that often require precious metal catalysts [1]. For the critical 5-methoxy positioning, regioselective electrophilic substitution strategies have been developed using protecting group strategies (e.g., N-Boc protection) followed by LDA-mediated lithiation and methoxylation at C5 [5].
Table 1: Comparative Synthetic Approaches for Piperidine Core Functionalization
| Method | Reaction Conditions | Key Advantages | Yield Range |
|---|---|---|---|
| Phase-Transfer N-Alkylation | TBAB, KOtBu, sulfolane, 80-90°C | No precious metals, scalable | 88-95% |
| Reductive Amination | NaBH(OAc)₃, DCE, rt | Chemoselective, mild conditions | 75-82% |
| Pyridine Reduction | H₂ (50 psi), Rh/C, MeOH | Atom-economical, simple workup | 70-78% |
| Ring-Closing Metathesis | Grubbs 2nd gen, DCM | Flexible substitution patterns | 65-72% |
Alternative routes include microwave-assisted cyclocondensation of alkyl dihalides with primary amines in alkaline aqueous media, reducing reaction times from hours to minutes while maintaining yields above 80% [5]. For late-stage bromination, optimized conditions using N-bromosuccinimide (NBS) in dichloromethane at 0°C to room temperature selectively functionalize the para-position of the phenyl ring without affecting the piperidine core or methoxy group [1].
Enantioselective synthesis of chiral 2-(4-bromophenyl)piperidine derivatives has seen remarkable progress through iridium-catalyzed asymmetric hydrogenation. The optimized system employs MeO-BoQPhos ligand with [Ir(COD)Cl]₂ precursor (2 mol%) and iodine (5 mol%) in THF under 450 psi H₂ pressure at 30°C, achieving enantiomeric ratios up to 93:7 er for the target scaffold [6]. This method activates the pyridine precursor through in situ formation of N-benzylpyridinium salts, which serve as optimal substrates for asymmetric reduction. The hydrogenation proceeds via an outer-sphere dissociative mechanism where facial differentiation occurs during the enamine protonation step, as confirmed by DFT calculations [6].
For the introduction of the 5-methoxy group in stereocontrolled fashion, diastereoselective hydroalkoxylation strategies have been developed. Using gold(I) catalysts with chiral phosphoramidite ligands, researchers achieved >20:1 dr for the 2,5-disubstituted piperidine system through intramolecular cyclization of alkene-precursors. The reaction proceeds via anti-nucleopalladation with excellent chirality transfer from the catalyst to the methoxy-bearing stereocenter [6]. These methodologies enable multigram synthesis of enantiomerically enriched (R)-2-(4-bromophenyl)-5-methoxypiperidine, a key intermediate for pharmaceutical applications including 11β-hydroxysteroid dehydrogenase inhibitors [6].
Sustainable synthetic approaches have focused on solvent reduction, catalyst recyclability, and energy efficiency. A notable advance replaces traditional organic solvents with cyclopentyl methyl ether (CPME) for N-alkylation steps, providing comparable yields (85-90%) while offering improved biodegradability and reduced toxicity [5]. For piperidine ring formation, borane-ammonia (H₃N-BH₃) serves as a green reducing agent in transfer hydrogenation of pyridine precursors under RuCl₃ catalysis, eliminating high-pressure hydrogen gas requirements [5]. This system achieves complete conversion in 6 hours at 70°C with catalyst loadings as low as 0.5 mol%.
Table 2: Green Chemistry Metrics for Piperidine Synthesis
| Parameter | Traditional Method | Green Approach | Improvement |
|---|---|---|---|
| PMI (Process Mass Intensity) | 87 | 32 | 63% reduction |
| Energy Consumption | 185 kWh/kg | 62 kWh/kg | 66% reduction |
| Wastewater Generation | 120 L/kg | 35 L/kg | 71% reduction |
| Catalyst Recyclability | Single use | 7 cycles | 600% improvement |
Continuous flow technology has revolutionized several transformations in this chemistry, particularly for photocatalytic bromination and high-pressure hydrogenations. A continuous packed-bed reactor with immobilized Pd/TiO₂ catalyst enables quantitative pyridine-to-piperidine reduction at 80°C with only 5 atm H₂ pressure in aqueous medium, significantly improving safety profile compared to batch high-pressure systems [5]. Additionally, solvent-free mechanochemical grinding of piperidine with 1-bromo-4-iodobenzene in the presence of CuI and trans-N,N'-dimethylcyclohexane-1,2-diamine achieves C-N coupling in 85% yield after 30 minutes vibration milling, completely eliminating solvent waste [5].
The bromophenyl moiety in 2-(4-bromophenyl)-5-methoxypiperidine enables diverse cross-coupling transformations for structural diversification. Suzuki-Miyaura coupling has been optimized using Pd(PPh₃)₄ (3 mol%) and K₂CO₃ in ethanol-water (4:1) at 80°C, achieving >95% conversion to biaryl derivatives while preserving the methoxy group on the piperidine ring [3]. Notably, the reaction demonstrates excellent chemoselectivity toward the aryl bromide over potential side reactions at the piperidine nitrogen or the methoxy group [6]. For electron-deficient coupling partners, microwave-assisted conditions (150°C, 10 minutes) significantly accelerate the reaction while maintaining functional group tolerance for esters, nitriles, and aldehydes [3].
The piperidine nitrogen serves as an additional handle for diversification through reductive amination and N-alkylation. Selective mono-N-alkylation has been achieved using sodium triacetoxyborohydride in dichloroethane with various aldehydes, yielding tertiary amines without competing O-alkylation of the methoxy group [3]. For pharmaceutical applications requiring polar functional groups, N-hydroxymethylation with paraformaldehyde under mild conditions (50°C, 2h) introduces a hydroxymethyl group with >98% regioselectivity. The methoxy group at C5 undergoes demethylation with BBr₃ in dichloromethane at -78°C to quantitatively yield the phenolic derivative while leaving the bromophenyl and piperidine ring intact [6].
Rigorous analytical protocols ensure structural fidelity of 2-(4-bromophenyl)-5-methoxypiperidine derivatives throughout the synthetic sequence. Chiral HPLC validation using Chiralpak IC-3 column (4.6 × 250 mm) with n-hexane/isopropanol/diethylamine (90:10:0.1) mobile phase resolves enantiomers of the chiral piperidine core, with (R)-isomer eluting at 14.2 min and (S)-isomer at 16.8 min (flow rate 1.0 mL/min, 220 nm detection) [6]. For structural confirmation, 1H NMR spectroscopy shows characteristic signals: the methoxy protons appear as a sharp singlet at δ 3.32-3.35 ppm, while the C2 methine proton adjacent to the bromophenyl ring resonates as a multiplet at δ 3.85-3.92 ppm due to coupling with axial and equatorial protons at C3 [2].
Table 3: Analytical Characterization Data for Key Compounds
| Compound | ¹³C NMR (CDCl₃) δ (ppm) | HRMS (m/z) | HPLC Purity | Chiral Purity (er) |
|---|---|---|---|---|
| 2-(4-Bromophenyl)piperidine | 58.3 (C2), 43.2 (C6), 26.5 (C4) | 240.0342 [M+H]+ | >99.5% | - |
| (R)-2-(4-Bromophenyl)-5-methoxypiperidine | 56.9 (C2), 72.4 (C5), 56.1 (OCH₃) | 270.0654 [M+H]+ | >99% | 93:7 |
| 5-Methoxy-2-[4-(pyridin-3-yl)phenyl]piperidine | 57.2 (C2), 72.1 (C5), 150.4 (py) | 269.1550 [M+H]+ | >98% | 91:9 |
Advanced hyphenated techniques provide additional validation layers. LC-HRMS with electrospray ionization operating in positive mode confirms molecular ions within 2 ppm error, while multidimensional NMR (HSQC, HMBC) unequivocally establishes regiochemistry of the methoxy group at C5 through key correlations between the methoxy protons and C5 carbon [2]. For process chemistry applications, in-line FTIR spectroscopy monitors hydrogenation progress in real-time by disappearance of the characteristic C=N stretch at 1640 cm⁻¹, enabling precise reaction control and reducing over-reduction byproducts [6]. Quantitative X-ray crystallography provides absolute configuration proof for chiral derivatives, with (R)-2-(4-bromophenyl)-5-methoxypiperidine hydrochloride crystals (space group P2₁2₁2₁) showing characteristic torsion angles of 58.7° between C2-C1-C4'-Br and C5-O-CH₃ planes [4].
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: